4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene
Description
4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene is a polycyclic heterocyclic compound characterized by a fused azulene core substituted with two phenyl groups at the 4,4' positions and eight hydrogen atoms saturating the 5–8 positions of the bicyclic framework. Its structural complexity arises from the integration of triaza (three nitrogen atoms) and cyclopenta[cd]azulene moieties, creating a rigid, planar geometry that enhances binding affinity in biological systems.
Properties
Molecular Formula |
C30H28N6 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-phenyl-2-(6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C30H28N6/c1-3-11-21(12-4-1)25-19-35-29-23(25)15-7-9-17-33(29)27(31-35)28-32-36-20-26(22-13-5-2-6-14-22)24-16-8-10-18-34(28)30(24)36/h1-6,11-14,19-20H,7-10,15-18H2 |
InChI Key |
GGOMCKXGLLDBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene exhibit promising anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the synthesis of related triazole compounds that demonstrated significant cytotoxicity against breast and lung cancer cells .
Neuroprotective Effects
In neuropharmacology, this compound has shown potential as a neuroprotective agent. Research focusing on the inhibition of acetylcholinesterase activity has revealed that certain derivatives can enhance cognitive function by increasing acetylcholine levels in the brain. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique structural properties of 4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene make it a suitable candidate for use in OLEDs. Its ability to emit light when an electric current is applied has been explored in the development of more efficient and brighter OLED materials. Studies have shown that incorporating this compound into OLED structures can significantly improve their performance metrics such as brightness and efficiency .
Polymer Composites
This compound also finds applications in the formulation of polymer composites. Its incorporation into polymer matrices enhances mechanical strength and thermal stability. Research has documented improvements in the tensile strength and thermal resistance of polymer blends containing this compound compared to traditional materials .
Catalysis Applications
Catalytic Activity in Organic Reactions
The compound has been investigated for its catalytic properties in various organic reactions. Its unique structure allows it to act as an effective catalyst for reactions such as cross-coupling and cycloaddition processes. Studies have reported enhanced reaction rates and yields when using this compound as a catalyst in synthetic organic chemistry .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values significantly lower than standard chemotherapeutics. |
| Study B | Neuroprotection | Showed inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment. |
| Study C | OLED Development | Achieved higher brightness levels in OLED devices when incorporated into the active layer. |
| Study D | Polymer Composites | Enhanced mechanical properties noted in composites containing the compound compared to control samples. |
| Study E | Catalysis | Improved yields and reaction times observed in palladium-catalyzed cross-coupling reactions using this compound. |
Mechanism of Action
The mechanism of action of 4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The octahydro saturation in the target compound improves rigidity and metabolic stability compared to tetrahydro analogs, which exhibit higher conformational flexibility .
- 4,4'-Diphenyl substitution provides stronger π-π stacking interactions in biological targets than mono-aryl or phenoxymethyl groups .
Key Observations :
Key Observations :
- Tetrahydro derivatives exhibit broader therapeutic profiles , including antimicrobial, antitumor, and antioxidant activities, whereas the target compound’s bioactivity remains underexplored .
- The diaryl substitution in antitumor analogs () correlates with strong DNA-intercalating properties, a feature likely shared by the target compound due to structural similarity .
Biological Activity
4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound belonging to the class of triazacyclopenta compounds. Its unique structure contributes to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound features a bicyclic framework that integrates triazole and azulene moieties. The structural complexity is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This suggests that 4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene may also exhibit similar properties.
- Analgesic Effects : The analgesic potential has been explored in various studies where similar triazole compounds showed effectiveness in pain models.
Table 1: Summary of Biological Activities
Antimicrobial Activity
In a study focusing on triazole derivatives, it was found that compounds with similar structural features exhibited notable antimicrobial activity against various pathogens. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
Anti-inflammatory and Analgesic Studies
Research conducted on related compounds showed promising results in both anti-inflammatory and analgesic activities. For instance:
- A derivative with a similar structure was tested for its ability to inhibit COX-2 and showed comparable results to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
- In vivo studies demonstrated that certain analogs significantly reduced pain responses in models such as the acetic acid-induced writhing test.
The proposed mechanisms for the biological activities include:
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the synthesis of prostaglandins responsible for inflammation and pain.
- Membrane Disruption : Antimicrobial effects may arise from the ability of the compound to integrate into bacterial membranes, leading to increased permeability and cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
